Cyclohexyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
CYCLOHEXYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the tetrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclohexyl group, a methoxyphenyl group, and a tetrazolopyrimidine core, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of CYCLOHEXYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multicomponent reaction involving aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate . The reaction typically proceeds under mild conditions, often utilizing catalysts such as p-toluenesulfonic acid (pTSA) in ethanol under reflux . Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
CYCLOHEXYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The tetrazolopyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
CYCLOHEXYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacologically active agent, with applications in the development of drugs for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of CYCLOHEXYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . Additionally, it may bind to receptors and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
CYCLOHEXYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives such as:
5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in the substituents attached to the aromatic ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a different heterocyclic core but exhibit similar biological activities and applications.
The uniqueness of CYCLOHEXYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N5O3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
cyclohexyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N5O3/c1-12-16(18(25)27-15-6-4-3-5-7-15)17(24-19(20-12)21-22-23-24)13-8-10-14(26-2)11-9-13/h8-11,15,17H,3-7H2,1-2H3,(H,20,21,23) |
InChI Key |
NOWUCPKQGSLFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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